Bienvenue dans la boutique en ligne BenchChem!

(R)-Hydroxy Iloperidone

Radioligand Binding Receptor Pharmacology Antipsychotic Metabolite

(R)-Hydroxy Iloperidone (CAS 501373-87-1) is the stereospecifically reduced (R)-enantiomer of P88-8991, the major active metabolite of iloperidone. Unlike non-stereoselective racemic mixtures, only the (R)-enantiomer replicates the in vivo human metabolite, with plasma levels 1.5-fold higher than the parent drug. It serves as the definitive certified reference standard for FDA-compliant LC-MS/MS bioanalytical method validation and CYP2D6 polymorphism metabolism modeling. With a defined D₂/5-HT₂A receptor profile (pKi 9.56), it enables unambiguous pharmacodynamic assays and ANDA impurity profiling in accordance with USP/EP traceability.

Molecular Formula C24H29FN2O4
Molecular Weight 428.5 g/mol
CAS No. 501373-87-1
Cat. No. B032967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hydroxy Iloperidone
CAS501373-87-1
Synonyms(αR)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol; 
Molecular FormulaC24H29FN2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
InChIInChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1
InChIKeySBKZGLWZGZQVHA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hydroxy Iloperidone (CAS 501373-87-1) Procurement & Scientific Selection Overview


(R)-Hydroxy Iloperidone (CAS 501373-87-1), also referred to as (R)-P88-8991 or R-P88, is a chiral enantiomer of the primary active metabolite of the atypical antipsychotic agent iloperidone. It is classified as a dopamine (D₂) and serotonin (5-HT₂A) receptor antagonist . This compound is generated through the stereospecific reduction of iloperidone in humans, distinguishing it from the non-stereoselective synthetic mixtures of its metabolite [1].

Why (R)-Hydroxy Iloperidone Cannot Be Substituted with Generic Metabolite Mixtures


The biological activity of (R)-Hydroxy Iloperidone is not interchangeable with a racemic mixture of P88-8991 or the parent drug iloperidone. Critically, while iloperidone is administered as a prodrug, it is stereospecifically metabolized in humans to yield a single enantiomer [1]. A racemic mixture is a synthetic construct not found in vivo, and the enantiomers exhibit distinct receptor binding profiles and metabolic interconversion kinetics, impacting pharmacological predictability [2]. Therefore, for assays investigating the precise pharmacodynamics of the active metabolite, the (R)-enantiomer is the required, verifiable standard.

Quantitative Evidence for (R)-Hydroxy Iloperidone: Receptor Affinity, Exposure, and Chirality


Receptor Affinity Profile: P88 Metabolite vs. Parent Iloperidone

The receptor affinity profile of the P88 metabolite is comparable to that of the parent compound, iloperidone, but with distinct quantitative differences at key targets. For the serotonin 5-HT₂A receptor, the primary target for atypical antipsychotic activity, the pKi value for P88 is 9.56, compared to a reported Ki of 5.6 nM for iloperidone [1][2]. This comparable high-affinity binding is absent in the other major metabolite, P95, which shows a 60-fold lower affinity for this receptor [1].

Radioligand Binding Receptor Pharmacology Antipsychotic Metabolite

Metabolite Plasma Exposure: P88 vs. P95 in CYP2D6 Extensive vs. Poor Metabolizers

The relative contribution of P88 to total drug exposure is highly dependent on CYP2D6 metabolizer status. At steady-state, P88 accounts for 19.5% of the total plasma exposure (AUC) in extensive metabolizers (EM). However, in poor metabolizers (PM) lacking CYP2D6 activity, this contribution nearly doubles to 34.0% [1]. This is in stark contrast to the P95 metabolite, whose exposure drops from 47.9% in EMs to just 25% in PMs.

Pharmacogenomics CYP2D6 Polymorphism Drug Metabolism

Stereospecific Human Metabolism: (R)-P88 as the Sole In Vivo Enantiomer

The metabolite P88-8991 consists of a mixture of two enantiomers when synthesized chemically. However, it has been surprisingly found that humans produce only one enantiomer stereospecifically following administration of iloperidone [1]. This (R)-enantiomer is the authentic circulating metabolite, while the (S)-enantiomer is an artifact of chemical synthesis. This finding is fundamental to the development of the metabolite as a potential therapeutic agent (R-P88) [2].

Chiral Metabolism Stereochemistry Metabolite Identification

Comparative Plasma Levels: P88 Metabolite vs. Parent Iloperidone

In human subjects, the circulating plasma levels of the P88 metabolite exceed those of the parent drug. P88-8991 has been shown to achieve plasma levels in humans approximately 1.5-fold higher than that of iloperidone [1]. This higher systemic exposure reinforces the metabolite's significant contribution to the overall pharmacological effect and its importance as a key analyte in therapeutic drug monitoring (TDM) assays.

Pharmacokinetics Drug Monitoring Metabolite-to-Parent Ratio

Application Scenarios for (R)-Hydroxy Iloperidone in Pharmaceutical R&D


Bioanalytical Reference Standard for LC-MS/MS Method Validation

Due to its status as a major active metabolite with plasma levels 1.5-fold higher than the parent drug [1], (R)-Hydroxy Iloperidone is an essential analytical reference standard. Its use ensures accurate quantification in human plasma pharmacokinetic studies, where validated LC-MS/MS methods require a certified standard for calibration curves and quality control (QC) samples to meet FDA bioanalytical method validation guidelines [2].

In Vitro Receptor Pharmacology Studies for Antipsychotic Activity

The compound's comparable receptor binding profile to iloperidone at key targets like 5-HT₂A (pKi 9.56) and D₂A receptors makes it the definitive tool for isolating the pharmacological contribution of the active metabolite [1]. Unlike the inactive P95 metabolite, (R)-P88 can be used in cell-based assays to study downstream signaling pathways and receptor occupancy without the confounding effects of the parent drug or its inactive metabolites.

CYP2D6 Pharmacogenomics and Drug-Drug Interaction (DDI) Modeling

Given the dramatic shift in P88 exposure from 19.5% to 34.0% of total AUC between CYP2D6 extensive and poor metabolizers [1], this compound is a critical tool for in vitro studies designed to predict or explain clinical outcomes. It is specifically valuable in hepatocyte or recombinant enzyme assays to model the metabolic fate of iloperidone in the presence of CYP2D6 inhibitors or genetic polymorphisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Hydroxy Iloperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.